molecular formula C17H15N3O2 B11108516 4-methyl-N'-[(3Z)-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide

4-methyl-N'-[(3Z)-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide

Cat. No.: B11108516
M. Wt: 293.32 g/mol
InChI Key: PYROWDVHCVQQGM-UHFFFAOYSA-N
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Description

4-methyl-N’-[(3Z)-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by its unique structure, which includes an indole moiety and a benzohydrazide group

Preparation Methods

The synthesis of 4-methyl-N’-[(3Z)-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide typically involves the reaction of 4-methylbenzohydrazide with 7-methyl-2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and a catalyst like acetic acid may be used to facilitate the reaction. The mixture is refluxed for several hours, and the product is then purified through recrystallization .

Chemical Reactions Analysis

4-methyl-N’-[(3Z)-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-methyl-N’-[(3Z)-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The compound’s indole moiety is crucial for its binding affinity and specificity towards these molecular targets.

Comparison with Similar Compounds

4-methyl-N’-[(3Z)-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide can be compared with other similar compounds such as:

These compounds share structural similarities but differ in their functional groups and specific applications

Properties

Molecular Formula

C17H15N3O2

Molecular Weight

293.32 g/mol

IUPAC Name

N-[(2-hydroxy-7-methyl-1H-indol-3-yl)imino]-4-methylbenzamide

InChI

InChI=1S/C17H15N3O2/c1-10-6-8-12(9-7-10)16(21)20-19-15-13-5-3-4-11(2)14(13)18-17(15)22/h3-9,18,22H,1-2H3

InChI Key

PYROWDVHCVQQGM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N=NC2=C(NC3=C(C=CC=C32)C)O

Origin of Product

United States

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